molecular formula C10H14O3S B1370321 2-(2-methylphenyl)ethyl methanesulfonate

2-(2-methylphenyl)ethyl methanesulfonate

Cat. No.: B1370321
M. Wt: 214.28 g/mol
InChI Key: GDVVLNBCFKVKCQ-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)ethyl methanesulfonate is an organic compound belonging to the class of methanesulfonates It is characterized by the presence of a methanesulfonate group attached to a 2-(2-methylphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)ethyl methanesulfonate typically involves the reaction of 2-(2-methylphenyl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(2-methylphenyl)ethanol+methanesulfonyl chloride2-(2-methylphenyl)ethyl methanesulfonate+HCl\text{2-(2-methylphenyl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2-methylphenyl)ethanol+methanesulfonyl chloride→2-(2-methylphenyl)ethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation of the compound can yield the corresponding sulfone or sulfoxide, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives, such as amines, ethers, or thioethers.

    Reduction: The major product is 2-(2-methylphenyl)ethanol.

    Oxidation: The major products are the corresponding sulfone or sulfoxide derivatives.

Scientific Research Applications

2-(2-methylphenyl)ethyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry for the development of drugs that target specific enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylphenyl)ethyl methanesulfonate is unique due to the presence of the 2-(2-methylphenyl)ethyl moiety, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-(2-methylphenyl)ethyl methanesulfonate

InChI

InChI=1S/C10H14O3S/c1-9-5-3-4-6-10(9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3

InChI Key

GDVVLNBCFKVKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (0.0734 mol) of 2-methylphenethyl alcohol were dissolved in 200 mL of dry CH2Cl2 under a nitrogen atmosphere; the solution was cooled to 5° C., 16.4 mL (0.1175 mol) of triethylamine were added, followed by a solution of 9.1 mL (0.1175 mol) of methanesulfonyl chloride in 100 mL of dry CH2Cl2, keeping the temperature below 15° C. The reaction mixture was allowed to warm to room temperature in 2 h, then 250 mL of water were added, the organic phase was collected and the solvent was removed in vacuo. The resulting oil was taken up in Et2O and washed with 1N HCl and successively with saturated NaHCO3 solution, the solvent was removed in vacuo, yielding 14.5 g of the title product which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
9.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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